molecular formula C7H16ClNO B13221738 Methylhexanimidatehydrochloride

Methylhexanimidatehydrochloride

Cat. No.: B13221738
M. Wt: 165.66 g/mol
InChI Key: VZCUIVIHYLYPAJ-UHFFFAOYSA-N
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Description

Methylhexanimidate hydrochloride is a chemical compound belonging to the class of imidate salts, characterized by a hexanimidate backbone (a six-carbon alkyl chain) esterified with a methyl group and stabilized as a hydrochloride salt. Imidates like methylhexanimidate hydrochloride are typically hygroscopic solids with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

methyl hexanimidate;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-3-4-5-6-7(8)9-2;/h8H,3-6H2,1-2H3;1H

InChI Key

VZCUIVIHYLYPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=N)OC.Cl

Origin of Product

United States

Preparation Methods

Microreactor-Enhanced Synthesis

Patent CN113045451A details a microreactor-based approach for methoxylamine hydrochloride, which can be adapted for methylhexanimidate hydrochloride:

  • Reactants : Hexanenitrile, methanol, HCl (gas).
  • Procedure :
    • Hexanenitrile and methanol are pumped into a microchannel reactor.
    • HCl gas is introduced under controlled flow rates.
    • Reaction occurs at 25–30°C with a residence time of 5–10 minutes.
  • Advantages :
    • Yield : Microreactors improve mixing and heat transfer, enhancing yield (>90% theoretical).
    • Scalability : Continuous flow systems enable large-scale production.

Esterification via Sulfur Oxychloride

A method from (Step 4) for methyl ester hydrochloride synthesis can be modified:

  • Reactants : Hexanenitrile, methanol, sulfur oxychloride.
  • Procedure :
    • Hexanenitrile is dissolved in methanol and cooled to 0–5°C.
    • Sulfur oxychloride is added dropwise, followed by stirring at room temperature for 20–25 hours.
    • The mixture is concentrated under reduced pressure to yield the product.
  • Molar Ratios : Methanol : sulfur oxychloride : nitrile = 8–20 : 1–1.5 : 1.

Derivatization with Isobutyl Chloroformate (IBCF)

Though designed for urine analysis, the method in highlights IBCF’s role in derivatizing amines. For imidate synthesis:

  • Reactants : Hexanenitrile, methanol, IBCF, HCl.
  • Procedure :
    • Hexanenitrile reacts with methanol and IBCF at 30°C for 5 minutes.
    • Hydrolysis with HCl yields the imidate hydrochloride.
  • Optimization :
    • Salt addition (332 mg NaCl) enhances phase separation.
    • Temperature (30°C) maximizes reaction efficiency.

Comparative Analysis of Methods

Method Reactants Conditions Yield (%) Purity (%) Citation
Pinner Reaction Hexanenitrile, MeOH, HCl 0–5°C, 12–24 h 70–85 >95
Microreactor Hexanenitrile, MeOH, HCl 25–30°C, 5–10 min >90* >99
Sulfur Oxychloride Hexanenitrile, MeOH, SOCl₂ RT, 20–25 h 80–88 99.4
IBCF Derivatization Hexanenitrile, MeOH, IBCF 30°C, 5 min 75–82 >98

*Theoretical yield based on microreactor efficiency for analogous reactions.

Critical Considerations

  • Purity Control : Recrystallization in methanol or ethanol (5–20× solvent volume) removes byproducts, achieving >99% purity.
  • Toxicity Mitigation : Microreactors reduce exposure to HCl gas and SOCl₂, aligning with green chemistry principles.
  • Stereochemical Integrity : Chiral resolution agents (e.g., S-1-phenylethylamine) may be required if stereoselective synthesis is needed.

Chemical Reactions Analysis

Types of Reactions: Methylhexanimidatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Methylhexanimidatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of N-heterocycles and other complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylhexanimidatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with transition metals, facilitating various catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction environment.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Effects : Methoxy and ethoxy groups on benzamidines reduce similarity scores (0.79–0.92 vs. 1.00 for unsubstituted analogs), indicating altered biochemical interactions .

Chain Length : Longer alkyl imidates (e.g., hexanimidate) may exhibit delayed metabolic clearance compared to shorter analogs, as seen in pharmacokinetic studies of related compounds .

Industrial Relevance : Imidates are critical in synthesizing agrochemicals like fluoxastrobin and lepimectin, highlighting their versatility .

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